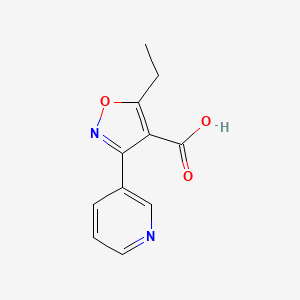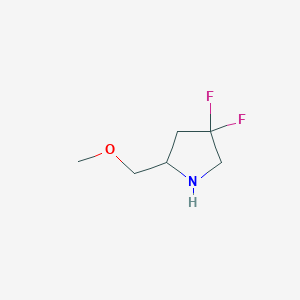
4,4-Difluoro-2-(methoxymethyl)pyrrolidine
Overview
Description
4,4-Difluoro-2-(methoxymethyl)pyrrolidine, also known as 4,4-DFMMP, is a versatile organic compound with a wide range of applications in the chemical, pharmaceutical, and biotechnology industries. It is a heterocyclic compound that contains nitrogen, oxygen, and fluorine atoms, and is often used as a starting material for the synthesis of other compounds. 4,4-DFMMP is also a useful building block for the synthesis of more complex molecules, such as peptides and amino acids. In addition to its chemical and pharmaceutical applications, 4,4-DFMMP has been studied for its potential therapeutic properties and its ability to modulate biological pathways.
Scientific Research Applications
4,4-Difluoro-2-(methoxymethyl)pyrrolidine has numerous applications in scientific research. It is a useful building block for the synthesis of more complex molecules, such as peptides and amino acids, and can be used to modulate biological pathways. It has also been studied for its potential therapeutic properties, such as its ability to inhibit the growth of tumor cells and to reduce inflammation. In addition, 4,4-Difluoro-2-(methoxymethyl)pyrrolidine has been used in the synthesis of a variety of compounds, including inhibitors of the enzyme dihydrofolate reductase and compounds that can be used to study the structure and function of proteins.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-(methoxymethyl)pyrrolidine is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of nucleic acids. In addition, 4,4-Difluoro-2-(methoxymethyl)pyrrolidine has been shown to have anti-inflammatory and antitumor properties, and to modulate the expression of certain genes.
Biochemical and Physiological Effects
4,4-Difluoro-2-(methoxymethyl)pyrrolidine has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of tumor cells and to reduce inflammation. It has also been shown to modulate the expression of certain genes and to inhibit the enzyme dihydrofolate reductase. In addition, 4,4-Difluoro-2-(methoxymethyl)pyrrolidine has been found to have antioxidant, anti-microbial, and anti-fungal properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 4,4-Difluoro-2-(methoxymethyl)pyrrolidine in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of more complex molecules, such as peptides and amino acids, and can be used to modulate biological pathways. In addition, 4,4-Difluoro-2-(methoxymethyl)pyrrolidine has been found to have a number of beneficial biochemical and physiological effects.
The main limitation of using 4,4-Difluoro-2-(methoxymethyl)pyrrolidine in laboratory experiments is its potential toxicity. 4,4-Difluoro-2-(methoxymethyl)pyrrolidine has been found to be toxic to certain cell lines, and its long-term effects on human health are not yet fully understood. Therefore, it is important to use caution when handling 4,4-Difluoro-2-(methoxymethyl)pyrrolidine and to use appropriate safety measures.
Future Directions
The potential applications of 4,4-Difluoro-2-(methoxymethyl)pyrrolidine are vast and varied. Future research should focus on elucidating the mechanism of action of 4,4-Difluoro-2-(methoxymethyl)pyrrolidine, as well as its potential therapeutic properties. In addition, further research should be conducted to investigate the long-term effects of 4,4-Difluoro-2-(methoxymethyl)pyrrolidine on human health. Furthermore, research should be conducted to explore the potential uses of 4,4-Difluoro-2-(methoxymethyl)pyrrolidine in the synthesis of more complex molecules, such as peptides and amino acids. Finally, research should be conducted to investigate the potential uses of 4,4-Difluoro-2-(methoxymethyl)pyrrolidine in the development of new drugs and therapies.
properties
IUPAC Name |
4,4-difluoro-2-(methoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c1-10-3-5-2-6(7,8)4-9-5/h5,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFGMIORECLFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Cyclohexylamino)methyl]cyclobutan-1-ol](/img/structure/B1531921.png)

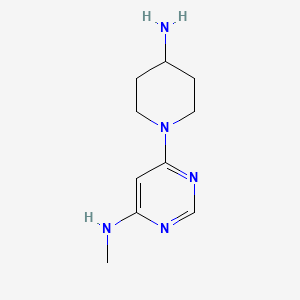

![3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine](/img/structure/B1531926.png)

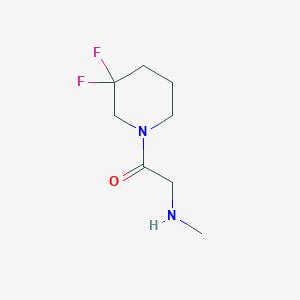
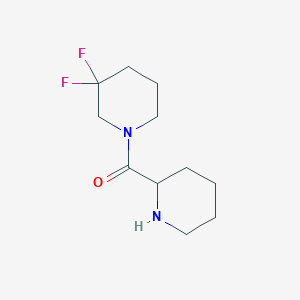

![2-{[(Benzyloxy)carbonyl]amino}-5-methylhex-4-enoic acid](/img/structure/B1531937.png)
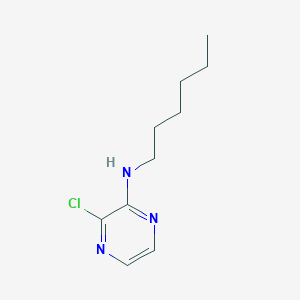
![1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531941.png)
